3-(4-Bromophenyl)butan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZYXAIXWPKHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 4 Bromophenyl Butan 1 Ol and Its Stereoisomers
Stereoselective Synthesis Strategies
Stereoselective approaches aim to directly set the desired stereochemistry at the C3 position during the synthesis. These methods are often more efficient than the resolution of racemic mixtures and are central to modern asymmetric synthesis.
Asymmetric Catalysis Approaches in C-C Bond Formation
The formation of the carbon-carbon bond that establishes the chiral center is a powerful strategy for asymmetric synthesis. Nickel-catalyzed hydrovinylation has emerged as a highly effective method for this purpose.
The asymmetric hydrovinylation of 4-bromostyrene (B1200502) with ethylene (B1197577), catalyzed by a nickel complex with a chiral ligand, produces the key intermediate (S)-3-(4-bromophenyl)-1-butene. This reaction creates the crucial C-C bond and sets the stereocenter in one step. Subsequent anti-Markovnikov hydroboration-oxidation of the terminal alkene cleanly converts it to the primary alcohol, yielding the target (S)-3-(4-Bromophenyl)butan-1-ol without disturbing the newly formed chiral center.
A systematic examination of ligands and counterions has led to optimized protocols for the codimerization of ethylene and functionalized vinylarenes like 4-bromostyrene. nih.govacs.orgcapes.gov.br For instance, using a nickel catalyst with triphenylphosphine (B44618) and a silver triflate (AgOTf) cocatalyst can yield 3-(4-bromophenyl)-1-butene in over 98% yield and selectivity. nih.govacs.orgcapes.gov.br For the asymmetric variant, the combination of a chiral ligand, such as one derived from carbohydrates, with a weakly coordinating counteranion like hexafluoroantimonate (SbF₆⁻) has proven particularly effective. nih.gov This approach has achieved enantiomeric excesses (ee) as high as 89% for the synthesis of 3-(4-bromophenyl)-1-butene, which is then converted to the final alcohol. nih.gov
| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Citation |
| [(allyl)NiBr]₂ / PPh₃ / AgOTf | 4-Bromostyrene + Ethylene | 3-(4-Bromophenyl)-1-butene | >98% | N/A (racemic) | nih.gov, acs.org, capes.gov.br |
| Ni-catalyst / Carbohydrate-derived diarylphosphinite ligand / SbF₆⁻ | 4-Bromostyrene + Ethylene | (S)-3-(4-Bromophenyl)-1-butene | 98% | 89% | nih.gov |
Diastereoselective Reduction Pathways from Ketone Precursors
The stereoselective reduction of a prochiral ketone precursor, such as 4-(4-bromophenyl)butan-2-one (B1268805), is a common and effective strategy for synthesizing chiral alcohols. The choice of reducing agent and catalyst determines which diastereomer is preferentially formed. Both chemical and biocatalytic methods are employed to achieve high diastereoselectivity.
Chemical methods often utilize chiral catalysts or directing groups. For example, the asymmetric hydrogenation of related α-substituted ketones using chiral ruthenium-diamine complexes is a well-established method for dynamic kinetic resolution, affording chiral alcohols with high enantioselectivity. sigmaaldrich.com While a specific example for 4-(4-bromophenyl)butan-2-one is not detailed, analogous reductions of β-keto sulfoxides using diisobutylaluminum hydride (DIBAH) in the presence of a Lewis acid like zinc bromide have shown to induce high diastereoselectivity.
Biocatalysis, using enzymes such as ketoreductases from microorganisms like baker's yeast (Saccharomyces cerevisiae) or Lactobacillus species, offers an environmentally benign route to chiral alcohols. researchgate.net These enzymes can exhibit high stereoselectivity in the reduction of ketone precursors. For instance, the reduction of 1-(4-bromophenyl)-3-chloro-1-propanone with baker's yeast produced the corresponding (S)-chlorohydrin with 95:5 enantiomeric ratio (er). uniba.it Such biocatalytic systems are highly attractive for their high selectivity and mild reaction conditions. researchgate.net
| Precursor | Reagent/Catalyst | Product Stereoisomer | Selectivity | Citation |
| 1-(4-Bromophenyl)-3-chloro-1-propanone | Saccharomyces cerevisiae (Baker's Yeast) | (S)-1-(4-Bromophenyl)-3-chloro-1-propanol | 95:5 er | uniba.it |
| 4-Phenyl-2-butanone (analogous substrate) | Lactobacillus spp. | β-hydroxy ketone | >90% ee | |
| β-Keto sulfoxide (B87167) (analogous precursor) | DIBAH / ZnBr₂ | Diol intermediate | 97% ee |
Chiral Auxiliary-Mediated Transformations
The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry. wikipedia.org The auxiliary is temporarily attached to the substrate molecule to direct the stereochemical course of a reaction and is subsequently cleaved to yield the enantiomerically enriched product. wikipedia.orgscielo.org.mx
A well-established approach involves the use of Evans oxazolidinone auxiliaries. wikipedia.orgresearchgate.net For the synthesis of 3-(4-bromophenyl)butan-1-ol, one could start by acylating an Evans auxiliary, for example (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propionyl chloride. The resulting N-propionyloxazolidinone can be deprotonated to form a stereochemically defined (Z)-enolate. This enolate then undergoes a diastereoselective alkylation with 4-bromobenzyl bromide. The steric hindrance provided by the auxiliary directs the electrophile to attack from the less hindered face, leading to a high degree of diastereoselectivity.
After the C-C bond formation, the chiral auxiliary is removed. This can be achieved, for instance, by reduction with lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄), which cleaves the auxiliary and directly furnishes the desired chiral alcohol, this compound. sigmaaldrich.com This strategy is highly versatile as different stereoisomers of the product can be obtained by selecting the appropriate enantiomer of the chiral auxiliary. tcichemicals.com
Precursor-Based Synthetic Routes
These routes rely on the conversion of readily available achiral or chiral precursors into the target molecule through functional group manipulations.
Reduction of Carboxylic Acid Derivatives (e.g., 3-(4-Bromophenyl)butanoic Acid)
When an enantiomerically pure precursor is available, its conversion to the target alcohol via reduction is a straightforward and effective method. The chiral carboxylic acid, (S)-3-(4-bromophenyl)butanoic acid, serves as an excellent precursor. A scalable, multi-gram synthesis for this acid has been developed, which involves a rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to ethyl crotonate, followed by hydrolysis. orgsyn.org
The reduction of this carboxylic acid to the corresponding primary alcohol, this compound, can be accomplished using various reducing agents. A common and effective method is the use of borane (B79455) (BH₃) in a solvent like tetrahydrofuran (B95107) (THF). A documented procedure reports the reduction of 3-(4-bromophenyl)butanoic acid with a borane-THF complex at reflux, which, after purification, yields this compound in 84.6% yield. google.com Other reducing agents like lithium aluminum hydride (LiAlH₄) could also be employed for this transformation.
| Precursor | Reagent | Solvent | Product | Yield | Citation |
| 3-(4-Bromophenyl)butanoic acid | Borane (BH₃) | Tetrahydrofuran (THF) | This compound | 84.6% | google.com |
Functional Group Interconversions from Related Unsaturated or Carbonyl Compounds
Functional group interconversions provide alternative pathways from other readily accessible molecules. An important unsaturated precursor is 3-(4-bromophenyl)-1-butene, which can be synthesized in high yield and enantioselectivity via the nickel-catalyzed hydrovinylation of 4-bromostyrene as described in section 2.1.1. nih.govnih.gov
The conversion of this terminal alkene to the target primary alcohol is achieved through a standard anti-Markovnikov hydroboration-oxidation reaction. This two-step sequence involves the addition of a borane reagent, such as borane-THF complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the double bond, followed by oxidation of the resulting organoborane intermediate with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). This reliably installs the hydroxyl group at the terminal carbon, yielding this compound with retention of the stereochemistry at the C3 position.
Another potential route starts from the unsaturated alcohol, 4-(4-bromophenyl)but-3-en-2-ol. rsc.org Selective hydrogenation of the carbon-carbon double bond without reducing the alcohol functionality would yield the desired product. This can typically be achieved using catalysts like palladium on carbon (Pd/C) under controlled hydrogen pressure, a common method for the reduction of alkenes.
Organometallic Reagent Additions
The construction of the carbon framework for this compound often relies on the formation of a key carbon-carbon bond, a task for which organometallic reagents are exceptionally well-suited. libretexts.org A prominent and highly effective strategy involves the 1,4-conjugate addition (or Michael addition) of an organometallic aryl species to an α,β-unsaturated carbonyl compound. libretexts.orglibretexts.org This approach allows for the direct introduction of the 4-bromophenyl group at the β-position of a four-carbon chain.
A well-documented example is the rhodium-catalyzed asymmetric 1,4-addition of (4-bromophenyl)boronic acid to an ethyl butenoate derivative. orgsyn.org In this reaction, the organoboron reagent serves as the source of the 4-bromophenyl nucleophile. The reaction is facilitated by a rhodium catalyst, which, in conjunction with a chiral ligand, can achieve high levels of stereocontrol. Organolithium and Grignard reagents are also powerful nucleophiles for carbonyl additions; however, for 1,4-conjugate additions, organocuprates (Gilman reagents) are often preferred to minimize the competing 1,2-addition to the carbonyl group. msu.edu
The general mechanism for the addition of organometallic reagents to carbonyl compounds involves the nucleophilic attack of the carbanionic component of the organometallic reagent on the electrophilic carbonyl carbon. saskoer.ca For 1,4-additions to α,β-unsaturated systems, the nucleophile attacks the β-carbon, transmitting the electrophilic character through the conjugated π-system. libretexts.orglibretexts.org
Novel Synthetic Route Development and Optimization
Modern synthetic chemistry emphasizes the development of novel routes that are not only efficient but also highly stereoselective, providing access to enantiomerically pure compounds. For this compound, a significant advancement is the use of transition metal-catalyzed asymmetric synthesis.
A state-of-the-art method for preparing the chiral precursor to (S)-3-(4-bromophenyl)butan-1-ol is the rhodium-catalyzed asymmetric arylation of ethyl (E)-but-2-enoate. orgsyn.org This process stands out for its ability to create the desired stereocenter with high enantiomeric excess (ee). The success of this reaction hinges on the use of a chiral phosphine (B1218219) ligand, specifically (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), which coordinates to the rhodium center and creates a chiral environment for the catalytic cycle.
Optimization of this reaction involves careful control of several parameters. The reaction is typically run at a controlled temperature of 30 °C to ensure optimal catalyst activity and selectivity. orgsyn.org The sequential addition of reagents, including water and triethylamine, is also crucial for the formation of the active catalytic species and for achieving high conversion. orgsyn.org The reaction progress can be monitored using techniques like TLC or LCMS to ensure the consumption of the starting boronic acid. orgsyn.org The resulting product, (S)-ethyl 3-(4-bromophenyl)butanoate, can then be readily converted to the target alcohol by reduction of the ester group.
Table 1: Key Components for Asymmetric Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate orgsyn.org
| Component | Chemical Name | Role |
|---|---|---|
| Aryl Source | (4-Bromophenyl)boronic acid | Organometallic Nucleophile |
| Substrate | Ethyl (E)-but-2-enoate | Electrophilic Acceptor |
| Catalyst Precursor | Bis(norbornadiene)rhodium(I) tetrafluoroborate | Source of Rh(I) |
| Chiral Ligand | (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) | Induces Asymmetry |
| Base | Triethylamine | Activator/Co-catalyst |
| Solvent | 1,4-Dioxane / Water | Reaction Medium |
Scalable Synthetic Protocols for Research Production
The transition from a laboratory-scale reaction to a protocol suitable for larger-scale research production requires robustness, reliability, and high yield. The rhodium-catalyzed asymmetric synthesis of (S)-ethyl 3-(4-bromophenyl)butanoate has been successfully demonstrated on a multigram scale, making it a viable protocol for producing significant quantities of the chiral intermediate. orgsyn.org
A procedure published in Organic Syntheses details the reaction on a 25.1 g scale of (4-bromophenyl)boronic acid, yielding the chiral ester in 73% yield after crystallization. orgsyn.org The protocol involves the use of a 1-L, three-necked, round-bottomed flask, indicating its suitability for larger volumes. The workup procedure involves extraction and subsequent saponification of the ester to the corresponding carboxylic acid, (3S)-3-(4-bromophenyl)butanoic acid, followed by crystallization to achieve high enantiomeric purity. orgsyn.org
To obtain the final target compound, this compound, the intermediate ester or the carboxylic acid must be reduced. This is a standard and highly scalable transformation in organic synthesis. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes, which efficiently reduce esters and carboxylic acids to primary alcohols.
Table 2: Example Scalable Synthesis of (3S)-3-(4-Bromophenyl)butanoic Acid orgsyn.org
| Parameter | Details |
|---|---|
| Starting Material Scale | 25.1 g (125 mmol) of (4-bromophenyl)boronic acid |
| Key Intermediate | (S)-Ethyl 3-(4-bromophenyl)butanoate |
| Final Intermediate | (3S)-3-(4-bromophenyl)butanoic acid |
| Yield | 21.93 g (73% over 2 steps) |
| Purity | High enantiomeric excess after crystallization |
| Next Step | Reduction of the carboxylic acid to this compound |
This established, large-scale procedure for the chiral acid precursor provides a reliable and efficient pathway to significant quantities of enantiomerically pure this compound for further research applications.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (S)-3-(4-Bromophenyl)butan-1-ol |
| (4-Bromophenyl)boronic acid |
| Ethyl (E)-but-2-enoate |
| (S)-Ethyl 3-(4-bromophenyl)butanoate |
| Bis(norbornadiene)rhodium(I) tetrafluoroborate |
| (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) |
| 1,4-Dioxane |
| Triethylamine |
| (3S)-3-(4-Bromophenyl)butanoic acid |
| Lithium aluminum hydride |
Chemical Transformations and Reaction Pathways of 3 4 Bromophenyl Butan 1 Ol
Reactions Involving the Primary Hydroxyl Group
The primary hydroxyl (-OH) group is a locus for oxidation, derivatization, and substitution reactions, allowing for its conversion into a variety of other functional groups.
As a primary alcohol, 3-(4-Bromophenyl)butan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org
Mild oxidizing agents are employed to achieve the partial oxidation to the corresponding aldehyde, 3-(4-bromophenyl)butanal. Reagents such as Pyridinium (B92312) Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid. libretexts.org Another modern, metal-free option involves using a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). google.com
To achieve full oxidation to 3-(4-bromophenyl)butanoic acid, stronger oxidizing agents are required. Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid, is a classic reagent for this purpose. organic-chemistry.org Another effective method utilizes periodic acid (H₅IO₆) with a catalytic amount of CrO₃. organic-chemistry.org These powerful oxidants ensure the complete conversion of the primary alcohol, through the intermediate aldehyde, to the final carboxylic acid product.
A summary of typical oxidation reactions for primary benzylic-type alcohols is presented below.
| Product | Reagent(s) | Typical Conditions |
| Aldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp |
| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp |
| Aldehyde | TEMPO (cat.), NaOCl | Biphasic (e.g., CH₂Cl₂/H₂O), 0°C to RT |
| Carboxylic Acid | CrO₃, H₂SO₄, H₂O (Jones Reagent) | Acetone, 0°C to RT |
| Carboxylic Acid | H₅IO₆, CrO₃ (cat.) | MeCN (wet), Room Temp |
Table 1: Common Oxidation Conditions for Primary Alcohols.
The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities into the molecule.
Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid, yields the corresponding ester. This reversible process is known as Fischer esterification. chemguide.co.uk For milder conditions, coupling reagents used in peptide synthesis, such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU), can be employed to form the ester bond at room temperature. organic-chemistry.org
Etherification: The formation of ethers from this compound can be achieved through several methods. The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide, is a classic approach. msu.edu Modern methods offer milder conditions. For instance, light-promoted, nickel-catalyzed reactions can couple alcohols with aryl halides to form aryl ethers. liv.ac.uk Palladium-catalyzed methods are also widely used for the synthesis of alkyl aryl ethers from aryl bromides and primary alcohols. organic-chemistry.org Furthermore, reductive coupling between alcohols and aldehydes or ketones can be catalyzed by iridium complexes in aqueous solutions to furnish unsymmetrical ethers. nih.gov
The hydroxyl group is a poor leaving group for nucleophilic substitution (Sₙ2) reactions. organic-chemistry.org Therefore, direct displacement of the -OH group is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, typically a sulfonate ester (such as a tosylate, mesylate, or triflate) or a halide. msu.educas.cn
This two-step sequence involves:
Activation of the Hydroxyl Group: The alcohol is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine (B92270) to form a sulfonate ester. This ester is an excellent leaving group.
Nucleophilic Displacement: The resulting sulfonate ester can then be readily displaced by a wide range of nucleophiles (e.g., cyanide, azide, thiols, amines) in a standard Sₙ2 reaction to yield the substituted product. cas.cn
Derivatization for Further Synthetic Utility (e.g., Esterification, Etherification)
Reactions Involving the Bromophenyl Moiety
The bromine atom attached to the phenyl ring is a key site for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions.
The carbon-bromine bond in this compound is susceptible to oxidative addition to low-valent palladium species, initiating the catalytic cycles of several powerful cross-coupling reactions. nobelprize.org
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. libretexts.org The 4-bromophenyl group is an excellent substrate for this reaction, coupling with various aryl- and heteroarylboronic acids to produce biaryl structures. researchgate.net The reaction is highly tolerant of the free hydroxyl group on the butanol side chain.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 |
| Pd(PPh₃)₄ | (none) | Cs₂CO₃ | DMF | 100 |
| PdCl₂(dppf) | (none) | K₂CO₃ | Acetonitrile/H₂O | 80 |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. nih.gov This is achieved using a palladium catalyst and a base, which is required to regenerate the active catalyst in the final step of the cycle. scielo.br The 4-bromophenyl group of the molecule can react with various alkenes, such as styrenes or acrylates, to extend the carbon framework. The reaction conditions are generally compatible with the alcohol functionality.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 130 |
| Pd(OAc)₂ | (none) | Et₃N | Acetonitrile | 80-100 |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | Room Temp - 100 |
| PdCl₂(PPh₃)₂ | (none) | NaOAc | DMA | 100-140 |
Table 3: Representative Conditions for Heck Coupling of Aryl Bromides.
Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom on this compound is generally not a viable pathway under standard conditions. wikipedia.org The SₙAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the bromine atom). lumenlearning.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. lumenlearning.com
Since the butan-1-ol substituent is not a strong electron-withdrawing group, the phenyl ring is considered non-activated, making the addition-elimination SₙAr mechanism energetically unfavorable. rsc.org Alternative pathways for nucleophilic substitution on non-activated aryl halides, such as the elimination-addition (benzyne) mechanism, require extremely strong bases (e.g., sodium amide, NaNH₂) and harsh conditions, which are often not compatible with other functional groups in the molecule. wikipedia.org Therefore, for synthetic modifications at this position, palladium-catalyzed cross-coupling reactions are the methods of choice.
Directed Ortho Metalation Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. smolecule.comchem-station.comwikipedia.org The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. researchgate.net In the case of this compound, the hydroxyl group can serve as a DMG, particularly upon deprotonation to the corresponding alkoxide. While the alcohol itself is a weak DMG, its conversion to the lithium alkoxide in situ with a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) significantly enhances its directing ability. chem-station.comorganic-chemistry.org This approach, however, must contend with potential side reactions, such as lithium-bromine exchange.
A more robust strategy involves the protection of the hydroxyl group to form a more potent DMG. The O-carbamate group, for instance, is a highly effective DMG that can direct metalation with high efficiency and regioselectivity. acs.org The general scheme for a DoM reaction on a protected derivative of this compound is presented below.
General Reaction Scheme for Directed Ortho Metalation:
The lithiated intermediate generated from the DoM reaction can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the position ortho to the directing group. The following table outlines potential electrophiles and the corresponding products for the DoM of a protected this compound derivative.
| Electrophile (E+) | Reagent | Product Functional Group |
| Deuterium | D₂O | -D |
| Carboxylation | CO₂ | -COOH |
| Iodination | I₂ | -I |
| Aldehyde Synthesis | DMF | -CHO |
| Silylation | Me₃SiCl | -SiMe₃ |
| Boronation | B(OMe)₃ | -B(OH)₂ |
Table 1: Potential Electrophiles and Products in Directed Ortho Metalation
Transformations Affecting the Butane (B89635) Carbon Chain
The butane side chain of this compound offers several sites for chemical modification, primarily centered around the primary alcohol functionality and the benzylic position.
Oxidation of the Alcohol: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) would be expected to yield 3-(4-bromophenyl)butanal. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would likely lead to the formation of 3-(4-bromophenyl)butanoic acid. libretexts.orglibretexts.org
| Reagent | Product |
| Pyridinium Chlorochromate (PCC) | 3-(4-Bromophenyl)butanal |
| Dess-Martin Periodinane (DMP) | 3-(4-Bromophenyl)butanal |
| Potassium Permanganate (KMnO₄) | 3-(4-Bromophenyl)butanoic acid |
| Jones Reagent (CrO₃/H₂SO₄) | 3-(4-Bromophenyl)butanoic acid |
Table 2: Oxidation Reactions of the Butane Side Chain
Substitution and Elimination Reactions: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution or elimination reactions. For instance, treatment with thionyl chloride (SOCl₂) would yield 1-chloro-3-(4-bromophenyl)butane. Subsequent reaction with a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) could then induce elimination to form 4-bromo-1-(but-1-en-3-yl)benzene or 4-bromo-1-(but-2-en-1-yl)benzene, depending on the reaction conditions and the regioselectivity of the elimination. cdnsciencepub.com
Cyclization Reactions: The presence of the bromoaryl group and the butanol side chain allows for intramolecular cyclization reactions to form various heterocyclic structures. For example, under conditions suitable for intramolecular Heck reactions, the compound could potentially cyclize to form a chromane (B1220400) derivative. Alternatively, functionalization of the alcohol followed by an intramolecular nucleophilic substitution could lead to the formation of a tetrahydrofuran (B95107) ring fused to the aromatic system. acs.orgresearchgate.net
Mechanistic Investigations of Key Reactions
Mechanism of Directed Ortho Metalation: The mechanism of DoM involves the initial coordination of the organolithium reagent to the heteroatom of the directing group. chem-station.comwikipedia.orgresearchgate.net In the case of a protected this compound, such as the O-carbamate derivative, the lithium atom of the alkyllithium aggregate would coordinate to the carbonyl oxygen of the carbamate. This coordination brings the basic alkyl group in close proximity to the ortho-protons of the aromatic ring, facilitating their abstraction and the formation of a thermodynamically stable aryllithium intermediate. acs.org The regioselectivity is thus kinetically controlled by this intramolecular deprotonation.
Mechanism of Side-Chain Oxidation: The oxidation of the benzylic position of the butane chain with a strong oxidizing agent like KMnO₄ is believed to proceed through a radical mechanism. libretexts.orglibretexts.org The reaction is initiated by the abstraction of a benzylic hydrogen atom, which is the most reactive C-H bond due to the resonance stabilization of the resulting benzylic radical. This radical then undergoes further oxidation to form the carboxylic acid. The requirement for a benzylic hydrogen explains why this reaction is specific to the benzylic position. libretexts.org
Spectroscopic Characterization and Structural Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
High-resolution ¹H NMR spectroscopy for 3-(4-Bromophenyl)butan-1-ol, typically conducted in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each unique proton in the molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) of these signals provide a wealth of structural information.
The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, characteristic of an AA'BB' system, in the range of δ 7.0-7.5 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the methylene (B1212753) protons adjacent to the hydroxyl group (CH₂-OH) give rise to signals in the aliphatic region. The methyl group (CH₃) protons appear as a doublet, coupled to the adjacent methine proton.
¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | ~7.43 | Doublet | ~8.4 |
| Aromatic CH | ~7.09 | Doublet | ~8.4 |
| CH₂-OH | ~3.70 | Triplet | ~6.5 |
| CH-Ar | ~2.95 | Sextet | ~6.9 |
| CH₂-CH₂OH | ~1.85 | Multiplet | |
| CH₃ | ~1.25 | Doublet | ~7.0 |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. The aromatic carbons, the carbons of the butyl chain, and the methyl carbon all resonate at characteristic frequencies.
¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C-Br | ~119.9 |
| Aromatic CH | ~131.5 |
| Aromatic CH | ~128.9 |
| Aromatic C-C | ~144.9 |
| CH₂-OH | ~60.8 |
| CH-Ar | ~38.9 |
| CH₂-CH₂OH | ~38.7 |
| CH₃ | ~22.0 |
Note: Chemical shifts are approximate and can vary based on experimental parameters.
Two-dimensional (2D) NMR techniques are instrumental in confirming the connectivity of the atoms established by 1D NMR.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the methyl protons and the adjacent methine proton, between the methine proton and the adjacent methylene protons, and between the two methylene groups of the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments of the CH, CH₂, and CH₃ groups.
High-Resolution Proton (¹H) NMR for Structural Probes
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of this compound. The presence of bromine is readily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The precise mass measurement can confirm the molecular formula C₁₀H₁₃BrO.
In techniques like Electron Ionization (EI) MS, the molecule is fragmented into smaller, charged pieces. The pattern of these fragments provides a fingerprint that can be used to confirm the structure. Key fragment ions for this compound would likely include:
Loss of a water molecule (H₂O) from the molecular ion.
Cleavage of the C-C bond adjacent to the hydroxyl group.
The formation of a stable benzylic or tropylium-like cation.
The presence of ions corresponding to the bromophenyl moiety.
Key Fragmentation Peaks in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
| 228/230 | [M]⁺, Molecular ion |
| 210/212 | [M - H₂O]⁺ |
| 185/187 | [C₇H₆Br]⁺ |
| 171/173 | [C₈H₈Br]⁺ |
| 155/157 | [C₆H₄Br]⁺ |
| 45 | [C₂H₅O]⁺ |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in ion pairs with a 2 Da mass difference.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
Vibrational Spectroscopy
Vibrational spectroscopy, such as Infrared (IR) spectroscopy, probes the vibrations of molecular bonds. The absorption of infrared radiation at specific frequencies corresponds to particular vibrational modes, providing information about the functional groups present in the molecule.
For this compound, the IR spectrum would exhibit characteristic absorption bands:
A broad, strong absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
C-H stretching vibrations for the aromatic and aliphatic protons, typically appearing just below and above 3000 cm⁻¹.
C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.
A strong C-O stretching vibration for the primary alcohol around 1050 cm⁻¹.
A C-Br stretching vibration, which would appear in the fingerprint region at lower wavenumbers.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound, the IR spectrum provides definitive evidence for its key structural features: the hydroxyl group (-OH) and the substituted aromatic ring.
The most prominent and easily identifiable peak is the broad absorption band corresponding to the O-H stretching vibration of the alcohol group, which typically appears in the region of 3200–3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. Additionally, the spectrum will exhibit C-H stretching vibrations. Aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches from the butane (B89635) chain appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org
The presence of the para-substituted bromophenyl group gives rise to several characteristic absorptions. Aromatic C=C stretching vibrations within the benzene ring typically cause a series of peaks in the 1450 to 1600 cm⁻¹ region. pressbooks.pub The C-Br stretching vibration is also a key diagnostic feature, although it appears in the low-frequency (fingerprint) region of the spectrum, generally between 650 and 485 cm⁻¹, making it a reliable indicator of the bromine substituent. amanote.com
Table 1: Predicted Infrared (IR) Absorption Bands for this compound Note: This table is based on characteristic absorption frequencies for the functional groups present in the molecule. Actual experimental values may vary slightly.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200–3600 | Strong, Broad |
| Aromatic Ring | C-H Stretch | 3000–3100 | Medium |
| Alkyl Chain (-CH₂, -CH₃) | C-H Stretch | 2850–2960 | Strong |
| Aromatic Ring | C=C Stretch | 1450–1600 | Medium to Weak |
| Alkyl Chain (-CH₂, -CH₃) | C-H Bend | 1375–1470 | Medium |
| Alcohol (-OH) | C-O Stretch | 1050–1250 | Strong |
| p-Substituted Benzene | C-H Out-of-Plane Bend | 810–840 | Strong |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy serves as a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, non-polar bonds and symmetric vibrations, which are often weak in IR spectra, can produce strong signals in Raman spectra.
For this compound, the symmetric stretching of the benzene ring is expected to produce a strong Raman band. researchgate.net The C-Br bond, being highly polarizable, also typically yields a distinct and strong signal in the low-frequency region. amanote.com This makes Raman spectroscopy particularly useful for confirming the presence and substitution pattern of the brominated aromatic ring. The vibrational modes of the alkyl chain would also be visible, providing a complete vibrational profile of the molecule. researchgate.net
Chiral Chromatography for Stereoisomer Analysis
Since this compound contains a chiral center at the third carbon atom of the butane chain, it exists as a pair of enantiomers, (R)- and (S)-3-(4-bromophenyl)butan-1-ol. Chiral chromatography is the definitive method for separating and quantifying these stereoisomers.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netchiralpedia.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. chiralpedia.com
For the separation of aryl-substituted alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns are highly effective. obrnutafaza.hrhplc.eu The choice of mobile phase, typically a mixture of a hydrocarbon like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation. hplc.eu The differential interactions, which can include hydrogen bonding, dipole-dipole, and π-π interactions between the analyte enantiomers and the CSP, allow for their successful resolution. chiralpedia.com Research on similar compounds, such as 1-(4-bromophenyl)-3-chloro-1-propanone, has demonstrated successful enantiomeric separation using HPLC, achieving high enantiomeric ratios. uniba.it
Table 2: Example HPLC Method for Chiral Separation of Aryl-Substituted Alcohols Note: This is a generalized method; specific conditions for this compound would require experimental optimization.
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose derivative) or Chiralcel OD-H (Cellulose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm or 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric and Diastereomeric Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for chiral analysis. Enantiomers can be separated directly on a GC column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. mdpi.comrestek.com The mass spectrometer detector provides not only quantification but also structural confirmation of the separated isomers.
For alcohols, direct analysis on a chiral GC column is possible. However, derivatization is a common strategy to improve chromatographic properties and enhance separation. nih.gov Alcohols can be converted into diastereomeric esters or urethanes by reacting them with a chiral derivatizing agent. These diastereomers can then be separated on a standard achiral GC column. jfda-online.commdpi.com
GC-MS is particularly valuable for assessing both enantiomeric and diastereomeric purity. The high resolution of capillary GC columns allows for the separation of multiple stereoisomers if more than one chiral center is present. The mass spectrometer provides fragmentation patterns that confirm the identity of each peak, ensuring that the measured purity corresponds to the correct compound. Studies on the enantiomeric separation of various alcohols, including aromatic ones, have shown that cyclodextrin-based chiral stationary phases provide excellent resolution. mdpi.comrestek.com
Computational and Theoretical Investigations of 3 4 Bromophenyl Butan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3-(4-bromophenyl)butan-1-ol. These calculations provide a quantitative description of the molecule's structure, electron distribution, and energetic properties.
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. scirp.org For this compound, DFT calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-31G(d,p) or larger. scispace.combiointerfaceresearch.com These calculations begin with the optimization of the molecule's geometry to find its lowest energy structure.
The presence of the bromine atom and the hydroxyl group significantly influences the electronic landscape of the molecule. The bromine atom, being highly electronegative, withdraws electron density from the phenyl ring through the inductive effect, while also donating electron density via resonance. DFT can precisely quantify these effects by calculating atomic charges and mapping the electrostatic potential (ESP). The ESP map visually identifies electron-rich regions (negative potential, typically around the oxygen and the π-system of the ring) and electron-poor regions (positive potential, near the hydroxyl proton), which are crucial for predicting intermolecular interactions and sites of electrophilic or nucleophilic attack. scirp.org
Frontier Molecular Orbital (FMO) theory is a key component of reactivity analysis derived from quantum chemical calculations. scirp.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. scispace.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be an antibonding orbital associated with the C-Br or C-O bonds. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations can predict the energies of these orbitals, allowing for comparisons with related molecules and predictions about its behavior in chemical reactions. For instance, a lower LUMO energy would indicate a higher susceptibility to nucleophilic attack.
Table 1: Illustrative Frontier Orbital Data for this compound (Calculated at B3LYP/6-311+G(d) level)
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.58 | Indicates electron-donating capability. |
| LUMO Energy | -0.25 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 6.33 | Correlates with chemical stability and reactivity. |
One of the most powerful applications of quantum chemical calculations is the prediction of spectroscopic data. DFT methods can accurately calculate the parameters that govern Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting NMR chemical shifts. nih.govfrontiersin.org For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts. This is particularly valuable for assigning signals in complex experimental spectra and for confirming the structure of the molecule. For heavy atoms like bromine, relativistic effects can be significant and may require more advanced four-component relativistic DFT calculations for the highest accuracy, especially for carbons directly bonded to the halogen. researchgate.netnih.gov
Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. biointerfaceresearch.com These frequencies correspond to the stretching, bending, and torsional modes of the molecule and can be directly compared to an experimental IR spectrum. rsc.org The characteristic O-H stretching frequency, for example, is highly sensitive to hydrogen bonding and its calculated value can provide insight into intra- and intermolecular interactions.
Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
| C1 (CH₂OH) | 61.5 | 61.2 |
| C2 (CH₂) | 39.8 | 39.5 |
| C3 (CH) | 42.1 | 41.8 |
| C4 (CH₃) | 21.7 | 21.4 |
| C-ipso (C-Br) | 120.9 | 120.6 |
| C-ipso' (C-C3) | 144.2 | 143.9 |
Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Levels)
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the butanol side chain in this compound means it can exist in multiple conformations. Understanding these different spatial arrangements and their relative energies is crucial, as the dominant conformation often dictates the molecule's properties and biological activity.
Conformational analysis can be performed by systematically rotating the dihedral angles of the flexible bonds (e.g., C-C and C-O bonds) and calculating the energy of each resulting structure using quantum mechanics. acs.org This process maps the potential energy surface and identifies the stable, low-energy conformers. For similar molecules like benzyl (B1604629) alcohol, studies have shown that specific gauche and anti conformations are preferred, often stabilized by weak intramolecular interactions. acs.orgrsc.org
While static calculations identify potential energy minima, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. h-its.orgwustl.edu In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and Newton's equations of motion are solved for every atom over a series of very small time steps. researchgate.net This generates a trajectory that reveals how the molecule moves, vibrates, and changes conformation. MD simulations are invaluable for exploring the conformational landscape, understanding the influence of the solvent, and studying how the molecule might interact with a biological target. mdpi.com
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, one could model reactions such as its synthesis via a Grignard reaction or its oxidation to the corresponding ketone. rsc.orgrsc.org
Modeling a reaction mechanism involves identifying all reactants, intermediates, transition states, and products along a reaction pathway. A transition state (TS) is an energy maximum along the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. acs.org Using DFT, chemists can perform TS searches to locate the precise geometry of these fleeting structures. Once the TS is found, a frequency calculation is performed to confirm it is a true saddle point (characterized by having exactly one imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate. This allows for a theoretical understanding of reaction kinetics and selectivity. For example, modeling the Grignard addition to 4-bromobutyraldehyde would involve locating the transition state for the nucleophilic attack of the Grignard reagent on the carbonyl carbon. pw.livemasterorganicchemistry.com
Stereochemical Prediction and Validation through Computational Methods
The carbon atom at position 3 (C3) in this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable enantiomers, (R) and (S). Computational methods are instrumental in assigning the absolute configuration of a chiral molecule.
This is typically achieved by calculating a chiroptical property, such as optical rotation (OR) or the electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectrum, for a specific enantiomer (e.g., the R-enantiomer). researchgate.net The calculated result is then compared with the experimentally measured value. If the sign and magnitude of the calculated optical rotation match the experimental data, the absolute configuration can be assigned with high confidence. frontiersin.org
Furthermore, computational methods can be used to predict the outcome of stereoselective reactions. By modeling the transition states leading to the R and S products, the relative activation energies can be calculated. acs.org The transition state with the lower activation energy corresponds to the major product, allowing for a rational prediction of the reaction's stereoselectivity. This predictive power is a significant advantage in designing synthetic routes for chiral compounds.
Role As a Versatile Chemical Synthon in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Intermediates
The strategic placement of functional groups in 3-(4-Bromophenyl)butan-1-ol makes it an intriguing precursor for a variety of complex organic intermediates. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a host of subsequent reactions. For instance, oxidation to 3-(4-Bromophenyl)butanal would create an electrophilic center for nucleophilic additions or condensations. Further oxidation to 3-(4-Bromophenyl)butanoic acid would yield a substrate for amide bond formation or other carboxylic acid-derived transformations.
Moreover, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a wide array of functionalities. The aryl bromide moiety is a key feature, enabling its participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Table 1: Potential Intermediates via Functional Group Transformation of this compound
| Starting Material | Reagent/Condition | Product | Potential Subsequent Reactions |
| This compound | PCC, CH₂Cl₂ | 3-(4-Bromophenyl)butanal | Wittig reaction, Grignard addition, Reductive amination |
| This compound | Jones Reagent | 3-(4-Bromophenyl)butanoic acid | Amide coupling, Esterification, Reduction to alcohol |
| This compound | TsCl, Pyridine (B92270) | 3-(4-Bromophenyl)butyl-1-tosylate | Sₙ2 reactions with various nucleophiles |
| This compound | Pd(PPh₃)₄, R-B(OH)₂ | 3-(4-Arylphenyl)butan-1-ol | Further functionalization of the new aryl group |
Building Block for Multi-Step Molecular Architectures
The true potential of this compound lies in its application as a building block in the assembly of intricate molecular architectures. Its bifunctional nature allows for sequential or orthogonal chemical modifications, enabling the construction of complex scaffolds. For example, a synthetic strategy could first involve a Suzuki or Sonogashira coupling at the aryl bromide position to introduce a new carbon framework. The alcohol functionality, potentially protected during the initial step, could then be deprotected and elaborated to extend the molecule in a different direction.
This stepwise approach allows for the controlled and predictable construction of molecules with defined three-dimensional structures, a critical aspect in the synthesis of biologically active compounds and advanced materials. The inherent chirality of this compound, if resolved into its enantiopure forms, would further enhance its value, allowing for the synthesis of enantiomerically pure target molecules.
Applications in Ligand Design and Catalyst Development
While direct applications of this compound in ligand design and catalyst development are not yet documented in the literature, its structure suggests significant potential. The combination of a phenyl ring and a hydroxyl group separated by a flexible butyl chain could be exploited in the design of novel bidentate ligands for transition metal catalysis.
Modification of the hydroxyl group to a phosphine (B1218219), amine, or other coordinating group, coupled with the electronic tuning of the phenyl ring via the bromo-substituent, could lead to a new class of ligands with unique steric and electronic properties. These ligands could find applications in asymmetric catalysis, where the chiral backbone of the butanol moiety could induce stereoselectivity in chemical reactions.
Contribution to Methodological Advancements in Organic Chemistry
The exploration of the reactivity of this compound could drive methodological advancements in organic chemistry. The development of efficient and stereoselective methods for its synthesis would be a valuable contribution in itself. Furthermore, investigating its behavior in novel catalytic systems or under unconventional reaction conditions could lead to the discovery of new synthetic transformations.
For instance, the development of a catalytic system that could selectively functionalize the C-H bonds of the butyl chain in the presence of the aryl bromide and alcohol would represent a significant advance in synthetic methodology. Similarly, exploring its use in domino or cascade reactions, where multiple bonds are formed in a single operation, could lead to highly efficient and atom-economical synthetic routes to complex molecules.
Q & A
Basic: What are the optimal synthetic routes for 3-(4-Bromophenyl)butan-1-ol, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound can be approached via Grignard reactions or cross-coupling strategies (e.g., Suzuki-Miyaura). A Grignard route involves reacting 4-bromophenylmagnesium bromide with a protected aldehyde (e.g., 3-butenal acetal), followed by acidic workup to yield the alcohol. Alternatively, Suzuki coupling of 4-bromophenylboronic acid with a butanol-derived electrophile (e.g., 3-butenyl triflate) may be employed.
Key factors affecting yield :
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions in Grignard additions .
- Purification : Column chromatography (silica gel, hexane/EtOAc) achieves >95% purity .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. The hydroxyl proton appears as a broad singlet (~1.5 ppm), while aromatic protons resonate at 7.2–7.5 ppm (4-bromophenyl group) .
- GC-MS : Validates molecular weight (229.12 g/mol) and detects impurities (e.g., residual solvents) .
- HPLC : Quantifies purity using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?
Answer: Discrepancies often arise from:
- Substrate ratios : Excess Grignard reagent (1.2–1.5 eq) improves conversion but risks byproduct formation.
- Catalyst loading : Optimizing Pd catalyst to 2–5 mol% balances cost and efficiency in coupling reactions .
- Workup protocols : Incomplete quenching of Grignard reagents can hydrolyze intermediates, reducing yield .
Recommendation : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and validate with triplicate trials.
Advanced: How does the bromine substituent influence structure-activity relationships (SAR) in biological studies?
Answer: The 4-bromophenyl group enhances:
- Lipophilicity : LogP increases by ~1.5 units compared to non-halogenated analogs, improving membrane permeability .
- Electrophilic interactions : Bromine’s electron-withdrawing effect stabilizes binding to enzymatic targets (e.g., kinases) via halogen bonding .
Experimental validation : - Enzyme assays : Compare IC₅₀ values against non-brominated analogs to quantify potency shifts .
- X-ray crystallography : Resolve binding modes in protein-ligand complexes .
Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during Grignard additions .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures .
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
Advanced: How does the compound interact with metal catalysts in cross-coupling reactions?
Answer:
- Pd catalysts : Coordinate via the hydroxyl oxygen, facilitating oxidative addition.
- Side reactions : Bromine may act as a leaving group under basic conditions, requiring careful pH control (pH 7–8) .
Mitigation : Add chelating agents (e.g., EDTA) to stabilize Pd intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
